molecular formula C12H17NO B15212348 2-(Phenylamino)cyclohexanol CAS No. 38382-30-8

2-(Phenylamino)cyclohexanol

Cat. No.: B15212348
CAS No.: 38382-30-8
M. Wt: 191.27 g/mol
InChI Key: ABSZYEUMTNJQPI-UHFFFAOYSA-N
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Description

2-(Phenylamino)cyclohexanol is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a phenylamino group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylamino)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Phenylamino)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)cyclohexanol involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)cyclohexanol is unique due to the presence of both the phenylamino and cyclohexanol groups, which confer distinct chemical properties and reactivity.

Biological Activity

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine, also known as a derivative of pyridine, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine can be represented as follows:

  • Molecular Formula : C10H15N3
  • IUPAC Name : 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine

This compound is characterized by the presence of a pyridine ring substituted with a methylpyrrolidine moiety, which is believed to play a crucial role in its interaction with biological targets.

The primary mechanism of action for 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine involves its interaction with nAChRs, particularly the α4β2 subtype. Research has shown that compounds similar to this one can exhibit partial agonistic properties at these receptors, leading to modulation of neurotransmitter release and neuronal excitability. This mechanism is particularly relevant in the context of neuropharmacology and the treatment of conditions such as depression and cognitive disorders .

Binding Affinity and Selectivity

Studies indicate that 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine demonstrates high selectivity for α4β2-nAChRs over other nAChR subtypes. This selectivity is vital for minimizing side effects often associated with less selective compounds .

Antidepressant Effects

Research has highlighted the antidepressant-like effects of compounds related to 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine. In animal models, these compounds have been shown to reduce immobility in forced swim tests, suggesting an antidepressant effect comparable to traditional antidepressants like desipramine .

Neuroprotective Properties

The neuroprotective potential of this compound has also been investigated. By modulating nAChR activity, it may help in protecting neurons from excitotoxicity and promoting neurogenesis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Data

  • In Vitro Studies :
    • Compounds structurally similar to 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine have been tested for their efficacy on nAChRs. Results indicated that these compounds can act as partial agonists, influencing receptor desensitization and subsequent neurotransmitter release .
  • In Vivo Studies :
    • In forced swim tests, doses ranging from 1 mg/kg to 10 mg/kg showed significant reductions in immobility time, indicating potential antidepressant effects without affecting locomotor activity at lower doses .

Comparative Analysis with Similar Compounds

Compound NameMechanismSelectivityBiological Activity
5-(1-Methylpyrrolidin-2-yl)pyridin-3-aminePartial AgonistHigh for α4β2Antidepressant-like effects
Altinicline maleateAgonistSelective for α4β2Potential treatment for cognitive deficits
AMOP-H-OHPartial AgonistHigh for α4β2Antidepressant-like effects

Properties

CAS No.

38382-30-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-anilinocyclohexan-1-ol

InChI

InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2

InChI Key

ABSZYEUMTNJQPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC2=CC=CC=C2)O

Origin of Product

United States

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